molecular formula C35H32N2O6S B12735351 Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide CAS No. 155857-45-7

Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide

Cat. No.: B12735351
CAS No.: 155857-45-7
M. Wt: 608.7 g/mol
InChI Key: RLIYHEWIPYFNQB-KOYPMOROSA-N
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Description

Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the Benzo(b)thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Amination: Introduction of the amine group at the 3-position of the benzo(b)thiophene ring.

    Methoxylation: Addition of methoxy groups at specific positions through nucleophilic substitution reactions.

    Formation of the Furobenzazocin Ring: This complex ring system can be synthesized through a series of cyclization and reduction reactions.

    Final Coupling: The final step involves coupling the synthesized intermediate with 3-phenoxyphenyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amine groups.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate the biological activity of the compound and its derivatives, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific biological pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)thiophene Derivatives: Compounds with similar benzo(b)thiophene cores but different substituents.

    Furobenzazocin Derivatives: Compounds with similar furobenzazocin ring systems but different functional groups.

Uniqueness

The uniqueness of Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

155857-45-7

Molecular Formula

C35H32N2O6S

Molecular Weight

608.7 g/mol

IUPAC Name

4-methoxy-7-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,1-dioxo-N-(3-phenoxyphenyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C35H32N2O6S/c1-21-12-14-30-33-27(19-42-30)31(41-3)18-36-17-26(32(21)33)25-13-15-29(40-2)34-28(20-44(38,39)35(25)34)37-22-8-7-11-24(16-22)43-23-9-5-4-6-10-23/h4-11,13,15-21,26,30,37H,12,14H2,1-3H3/b31-18+,36-17?

InChI Key

RLIYHEWIPYFNQB-KOYPMOROSA-N

Isomeric SMILES

CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7

Canonical SMILES

CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7

Origin of Product

United States

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